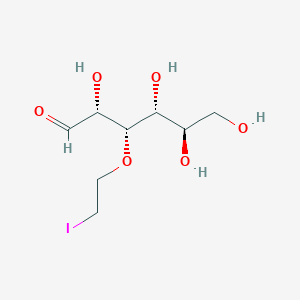
3-O-(2-Iodoethyl)-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-(2-Iodoethyl)-D-glucose, also known as this compound, is a useful research compound. Its molecular formula is C8H15IO6 and its molecular weight is 334.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of 3-O-(2-Iodoethyl)-D-glucose involves the introduction of an iodoethyl group at the 3-position of the glucose molecule. This modification enhances its stability and alters its interaction with glucose transporters and metabolic pathways. The compound can be synthesized through various methods, including iodination reactions that preserve the integrity of the glucose structure while introducing the iodoethyl moiety.
Medical Imaging
One of the primary applications of this compound is in the field of medical imaging , particularly as a radiolabeled tracer for Single Photon Emission Computed Tomography (SPECT) . The compound's ability to mimic glucose allows it to be used in studies assessing glucose metabolism in tissues, making it valuable for diagnosing conditions such as cancer, diabetes, and ischemic heart disease .
- Case Study : A study demonstrated that this compound could be used effectively to visualize myocardial glucose uptake in vivo. The biodistribution studies showed significant uptake in myocardial tissues shortly after administration, indicating its potential as a diagnostic tool for cardiac conditions .
Metabolic Studies
The compound has been employed in metabolic studies to understand glucose transport mechanisms and cellular uptake processes. It serves as a non-metabolized analogue of glucose, allowing researchers to investigate how cells utilize glucose without the confounding effects of metabolism .
- Case Study : Research indicated that this compound could be utilized to study insulin sensitivity and resistance by measuring its uptake in adipocytes under varying concentrations of D-glucose. This application is crucial for understanding metabolic disorders such as type 2 diabetes .
Pharmacological Research
In pharmacological contexts, this compound has been investigated for its protective effects on pancreatic beta-cells against toxic agents like alloxan. Its role as a protective agent highlights its potential therapeutic applications beyond imaging .
Comparative Analysis with Other Glucose Analogues
To better understand the utility of this compound, it is useful to compare it with other glucose analogues such as 2-Deoxy-D-glucose (2-DG) and 3-O-Methyl-D-glucose (3-OMG).
| Property/Compound | This compound | 2-Deoxy-D-glucose | 3-O-Methyl-D-glucose |
|---|---|---|---|
| Synthesis Complexity | Moderate | Moderate | Simple |
| Metabolic Stability | High | Moderate | High |
| Cellular Uptake | High | High | Low |
| Imaging Application | Yes | Yes | No |
| Protective Effects on Cells | Yes | No | Yes |
Propriétés
Numéro CAS |
152099-89-3 |
|---|---|
Formule moléculaire |
C8H15IO6 |
Poids moléculaire |
334.11 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-iodoethoxy)hexanal |
InChI |
InChI=1S/C8H15IO6/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-8,10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1 |
Clé InChI |
TVNSPMNSKGLORC-ULAWRXDQSA-N |
SMILES |
C(CI)OC(C(C=O)O)C(C(CO)O)O |
SMILES isomérique |
C(CI)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
SMILES canonique |
C(CI)OC(C(C=O)O)C(C(CO)O)O |
Synonymes |
3-O-(2-iodoethyl)-D-glucose 3-O-(2-iodoethyl)glucose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















